molecular formula C17H24N2 B11512806 1H-Benzoimidazole, 1-(2-cyclohexylethyl)-2-ethyl-

1H-Benzoimidazole, 1-(2-cyclohexylethyl)-2-ethyl-

Cat. No.: B11512806
M. Wt: 256.4 g/mol
InChI Key: YOBUIWWNHCNNFL-UHFFFAOYSA-N
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Description

ethyl 2-cyclohexylethyl-1H-benzimidazole-1-carboxylate , is a chemical compound with the following structure:

Structure:\text{Structure:} Structure:

!Structure

This compound belongs to the benzimidazole class and contains a benzene ring fused with an imidazole ring. It exhibits interesting properties due to its unique substitution pattern.

Preparation Methods

Synthetic Routes:: One synthetic route involves the reaction of ethyl 2-cyclohexylethyl-1H-benzimidazole-1-carboxylate with appropriate reagents. For example, it can be synthesized via a microwave-assisted solid-phase synthesis using resin-bound esters . The general procedure for preparing resin-bound esters involves sequential treatment of Wang resin with acid chloride, DIEA (diisopropylethylamine), and DMAP (4-dimethylaminopyridine).

Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. it can be synthesized in the laboratory using established synthetic routes.

Chemical Reactions Analysis

1H-Benzoimidazole derivatives undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can convert the compound to its corresponding oxides.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can reduce the imidazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the carboxylate group.

Major products formed from these reactions include substituted benzimidazoles and their derivatives.

Scientific Research Applications

1H-Benzoimidazole derivatives find applications in various fields:

    Chemistry: Used as building blocks for the synthesis of other compounds.

    Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for antiviral, antifungal, or anticancer properties.

    Industry: Employed in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or affect enzymatic activity.

Comparison with Similar Compounds

1H-Benzoimidazole derivatives share similarities with other benzimidazole compounds, such as albendazole, mebendazole, and omeprazole. the unique substitution pattern in ethyl 2-cyclohexylethyl-1H-benzimidazole-1-carboxylate sets it apart.

Properties

Molecular Formula

C17H24N2

Molecular Weight

256.4 g/mol

IUPAC Name

1-(2-cyclohexylethyl)-2-ethylbenzimidazole

InChI

InChI=1S/C17H24N2/c1-2-17-18-15-10-6-7-11-16(15)19(17)13-12-14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3

InChI Key

YOBUIWWNHCNNFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CCC3CCCCC3

Origin of Product

United States

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